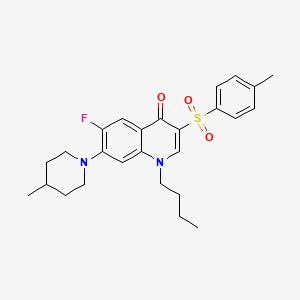
1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as BFE-1224, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. BFE-1224 is a quinoline derivative that has shown promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Fluorinated heterocycles, closely related to the compound of interest, are significant in the pharmaceutical and agrochemical industries due to their unique properties. A study highlighted the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, demonstrating diverse synthetic applications and mechanistic insights through density functional theory (DFT) studies (Wu et al., 2017).
Antibacterial and Antimycobacterial Applications
Research on fluoroquinolones, which share a core structural motif with the compound , has shown significant antibacterial activities. One study designed novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics (Kuramoto et al., 2003). Another study synthesized novel fluoroquinolones evaluated for their antimycobacterial activities, identifying compounds with significant in vitro and in vivo efficacy against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Anticancer Research
Derivatives of 4-aminoquinoline have been synthesized and examined for their cytotoxic effects on human breast tumor cell lines, with some compounds showing potent effects compared to standard treatments, highlighting the potential for developing new classes of anticancer agents (Zhang et al., 2007).
Optical and Material Science Applications
Studies on novel fluorophores, including those with benzamide analogues and benzo(de)isoquinoline-1,3-diones, have shown applications in imaging, including PET imaging of sigma-2 receptor status in tumors and fluorescent probes for detecting specific agents. These compounds exhibit unique photophysical properties, offering potential in designing smart luminescent materials for data security and other applications (Tu et al., 2007; Sun et al., 2018).
Propiedades
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-4-5-12-29-17-25(33(31,32)20-8-6-18(2)7-9-20)26(30)21-15-22(27)24(16-23(21)29)28-13-10-19(3)11-14-28/h6-9,15-17,19H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKLBTKZWLGALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

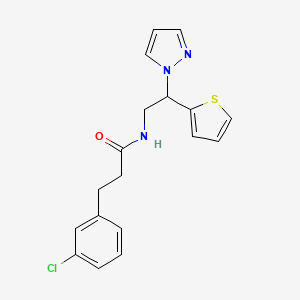
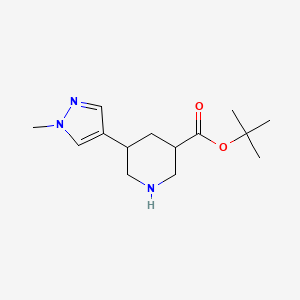
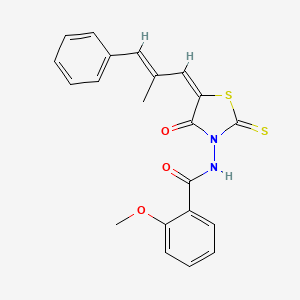

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)
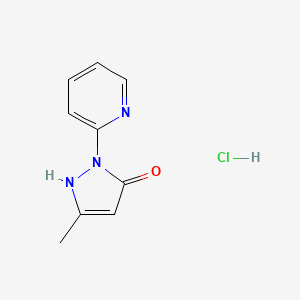


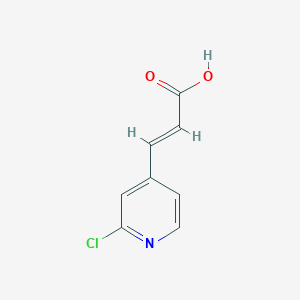
![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)
![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)
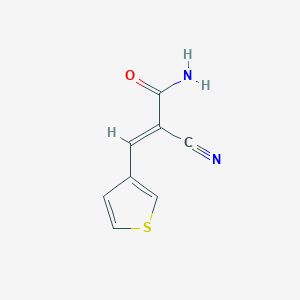

![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)